REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5](S(C)(=O)=O)=[N:6][CH:7]=1.[CH2:12]([OH:17])[C:13]([F:16])([F:15])[F:14].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:17][CH2:12][C:13]([F:16])([F:15])[F:14])=[N:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)S(=O)(=O)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
WASH
|
Details
|
rinsed well with acetonitrile
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ether (50 mL) and water (25 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether (2×25 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
affording product as a pale yellow liquid, 19 g, 74 percent yield
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC(=NC1)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |